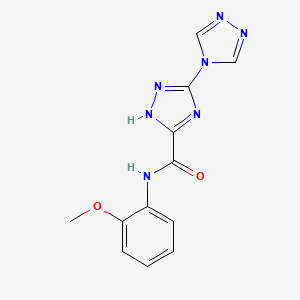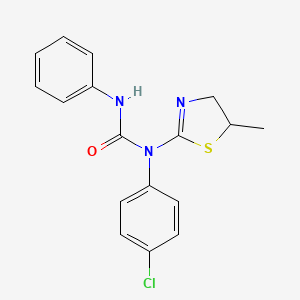![molecular formula C15H25F3N2O3 B11479339 1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11479339.png)
1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it can be used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester can be compared with other pyridine derivatives, such as niacin and pyridoxine. These compounds share a similar pyridine core but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C15H25F3N2O3 |
|---|---|
Molecular Weight |
338.37 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(3-methylbutanoylamino)-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C15H25F3N2O3/c1-4-23-13(22)14(15(16,17)18,19-12(21)10-11(2)3)20-8-6-5-7-9-20/h11H,4-10H2,1-3H3,(H,19,21) |
InChI Key |
OEPRKDFSSUQDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CC(C)C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11479263.png)

![2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11479276.png)
![methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479295.png)
![6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11479298.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11479315.png)

![2-(2-bromo-5-fluoro-1-benzofuran-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11479321.png)
![methyl 2-[bis(propan-2-yloxy)phosphoryl]-N-(6-chloro-1,3-benzothiazol-2-yl)-3,3,3-trifluoroalaninate](/img/structure/B11479327.png)

![3-Bromo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11479344.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)quinoxaline-2-carboxamide](/img/structure/B11479346.png)
![N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11479351.png)
